molecular formula C11H10N2O3 B600105 Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 145126-56-3

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No. B600105
M. Wt: 218.212
InChI Key: WQCXMERRTVXUFL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C -substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Contribution to Anticancer Agents

  • Knoevenagel condensation, a reaction involving carbonyl functionalities and active methylenes, has been utilized to generate a library of chemical compounds, including benzimidazole derivatives. These compounds have shown remarkable anticancer activity by targeting various cancer targets such as DNA, microtubules, and kinases. The review by Tokala, Bora, and Shankaraiah (2022) underscores the efficiency of this reaction in generating pharmacologically interesting molecules, predominantly for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Therapeutic Potential in Medicinal Chemistry

  • Benzimidazole derivatives have a crucial role in medicinal chemistry, offering a wide range of pharmacological functions such as antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities. Vasuki et al. (2021) highlight the significant role Mannich base benzimidazole derivatives play in medicine, with various applications including antibacterial, anthelmintic, and antifungal among others (Vasuki et al., 2021).

Structural Activity Relationship

  • The unique structure of benzothiazole and its derivatives, similar in motif to benzimidazole compounds, exhibit a wide variety of biological activities with minimal toxic effects. Bhat and Belagali (2020) discuss the importance of the benzothiazole scaffold in the development of therapeutic agents, demonstrating its role in the synthesis of compounds with various pharmacological activities, such as antiviral, antimicrobial, and anticancer properties (Bhat & Belagali, 2020).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

methyl 2-acetyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)10-12-8-4-3-7(11(15)16-2)5-9(8)13-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCXMERRTVXUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate

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